

In-depth Technical Guide: 6-Methylpyridine-3-carbothioamide (CAS No. 175277-57-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylpyridine-3-carbothioamide

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Abstract

6-Methylpyridine-3-carbothioamide, with CAS number 175277-57-3, is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group and a carbothioamide functional group. While detailed independent studies on this specific molecule are not extensively published, its significance is highlighted by its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly dipeptidyl peptidase-IV (DPP-IV) inhibitors. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its application in medicinal chemistry, with a focus on its role in the development of DPP-IV inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of **6-Methylpyridine-3-carbothioamide** are summarized in the table below, based on data from chemical suppliers.

Property	Value	Reference(s)
CAS Number	175277-57-3	N/A
Molecular Formula	C ₇ H ₈ N ₂ S	[1]
Molecular Weight	152.22 g/mol	[1]
Melting Point	193 °C	N/A
Boiling Point	274.1 °C at 760 mmHg	N/A
Density	1.212 g/cm ³	N/A
LogP	1.02422	[1]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	1	[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of **6-Methylpyridine-3-carbothioamide** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous pyridine carbothioamides. A common method involves the conversion of the corresponding nitrile.

Proposed Experimental Protocol: Thionation of 6-Methylnicotinonitrile

This proposed method is based on the well-established reaction of nitriles with a source of hydrogen sulfide.

Materials:

- 6-Methylnicotinonitrile
- Hydrogen sulfide (gas or in a suitable solvent like pyridine/triethylamine)
- Pyridine (as solvent and base)
- Triethylamine (as base)
- Diethyl ether or other suitable organic solvent for precipitation
- Standard laboratory glassware and safety equipment

Procedure:

- Dissolve 6-methylnicotinonitrile in a suitable solvent system, such as a mixture of pyridine and triethylamine.
- Cool the reaction mixture in an ice bath.
- Bubble hydrogen sulfide gas through the solution for a period of several hours, or add a saturated solution of hydrogen sulfide in pyridine. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, pour the mixture into cold water or an acidic solution to neutralize the bases.
- The product, **6-Methylpyridine-3-carbothioamide**, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Collect the precipitate by filtration or concentrate the organic extracts under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure **6-Methylpyridine-3-carbothioamide**.

Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and solvent choice.

Biological Activity and Mechanism of Action

While direct biological studies on **6-Methylpyridine-3-carbothioamide** are scarce, its primary known role is as a crucial building block in the synthesis of more complex molecules with defined biological activities.

Intermediate in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A Chinese patent (CN1713907A) discloses the use of **6-Methylpyridine-3-carbothioamide** as a commercially available starting material for the synthesis of N-substituted pyrrolidine derivatives that act as inhibitors of dipeptidyl peptidase-IV (DPP-IV)[1].

DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism is a cornerstone for the treatment of type 2 diabetes.

The logical relationship of **6-Methylpyridine-3-carbothioamide** in this context can be visualized as a starting point in a multi-step synthesis leading to the final DPP-IV inhibitor.



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Role in DPP-IV Inhibitor Synthesis

Potential for Broader Biological Activities

The pyridine carbothioamide scaffold is present in various compounds with a range of biological activities. While not specific to **6-Methylpyridine-3-carbothioamide**, this provides a rationale for future investigation into its own potential pharmacological profile.

- Anticancer Activity: Some pyridine carbothioamide derivatives have been investigated as potential anticancer agents.
- Urease Inhibition: Certain pyridine carboxamide and carbothioamide derivatives have shown inhibitory activity against urease, an enzyme implicated in infections by *Helicobacter pylori*.

Conclusion

6-Methylpyridine-3-carbothioamide is a valuable chemical intermediate, most notably in the synthesis of DPP-IV inhibitors for the management of type 2 diabetes. While its own biological activity has not been extensively characterized, its structural motifs suggest that it could be a scaffold for the development of new therapeutic agents. Further research into its synthesis optimization and direct biological evaluation is warranted to fully explore its potential in medicinal chemistry and drug discovery.

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References

- 1. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
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